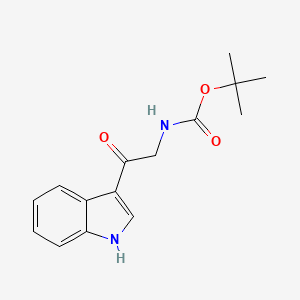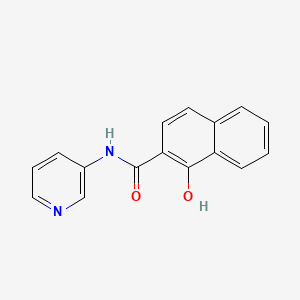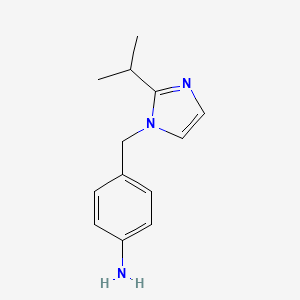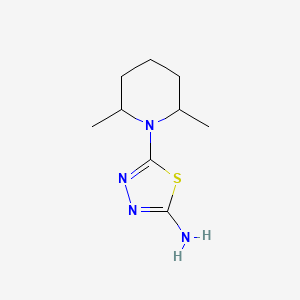
tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance and any notable physical characteristics.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the conditions under which the reactions occur and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
In the realm of structural chemistry and molecular interaction analysis, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have been the subject of significant research. For instance, studies have been conducted on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole derivatives, which include tert-butyl analogs. These compounds were found to exhibit specific molecular packing based on various intermolecular interactions such as O...H, N...H, and S...H contacts, among others. The research also delved into atomic charge distribution, molecular electrostatic potential maps, and reactivity descriptors, providing a comprehensive view of the compound's characteristics (Boraei et al., 2021).
Synthesis and Medicinal Chemistry
The compound and its derivatives have been synthesized and evaluated for various applications, particularly in medicinal chemistry. For example, 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, inclusive of tert-butyl variants, have been synthesized and assessed as Staphylococcus aureus NorA efflux pump inhibitors. Although these derivatives exhibited modest intrinsic anti-staphylococcal activity, they notably enhanced the antibacterial activity of ciprofloxacin against resistant strains, marking their significance in combating antibiotic resistance (Héquet et al., 2014).
Process Development and Synthesis
In the domain of organic process research and development, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have been synthesized through practical and scalable processes. A notable example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step telescoped sequence from readily available materials, showcasing the compound's applicability in the synthesis of complex molecules (Li et al., 2012).
Chemical Properties and Characterization
Detailed studies on the chemical properties and characterization of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have also been conducted. This includes the characterization of the compound's structure using various spectroscopic techniques such as 2D heteronuclear NMR experiments, providing insights into the molecular structure and interactions of the compound (Aouine et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.
Propiedades
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDHFROSMQOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)






![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

